1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Overview
Description
The compound “1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione” is a complex organic molecule. It contains a pyrrolidinedione group, which is a type of lactam (a cyclic amide). The molecule also contains bromophenyl and fluorophenyl groups, which are types of aromatic rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinedione ring and the introduction of the bromophenyl and fluorophenyl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinedione ring, along with bromophenyl and fluorophenyl groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, as well as the pyrrolidinedione ring. Bromine and fluorine are both halogens, which are known for their reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could impact the compound’s polarity, boiling point, and melting point .Scientific Research Applications
Synthesis and Antibacterial Activity
Research on pyridonecarboxylic acids, such as the work by Egawa et al. (1984), explores the synthesis of compounds with modifications in cyclic amino groups, showing potential antibacterial activities. These studies highlight the importance of structural variations in developing new antibacterial agents and could provide a foundation for investigating the applications of "1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione" in similar contexts (Egawa et al., 1984).
Characterization and Crystal Structure Analysis
The work by Sapnakumari et al. (2014) on the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate demonstrates the significance of crystal structure analysis in understanding the properties of synthesized compounds. Such analyses can inform the design and development of new compounds with desired properties, suggesting potential research directions for the compound (Sapnakumari et al., 2014).
Fluorescent pH Sensors
Yang et al. (2013) developed a heteroatom-containing organic fluorophore, illustrating the application of synthesized compounds in creating fluorescent pH sensors. This research indicates the potential for "1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione" to be utilized in sensor development, given its structural complexity and the presence of functional groups that may interact with environmental stimuli (Yang et al., 2013).
Antimicrobial Activities
The study by Bayrak et al. (2009) on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities showcases the potential for synthesized compounds to contribute to the development of new antimicrobial agents. Similar research could be applicable to "1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione," especially in exploring its efficacy against various microbial strains (Bayrak et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2-fluorophenyl)ethylamino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(18(22)24)21-10-9-12-3-1-2-4-15(12)20/h1-8,16,21H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXHVPTUTBVXCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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